(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
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Overview
Description
The compound (1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a diazatricyclo core and multiple functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multiple steps, including the formation of the diazatricyclo core and the introduction of the various functional groups. Common synthetic routes may include:
Formation of the Diazatricyclo Core: This step often involves cyclization reactions using appropriate precursors and catalysts.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: can be compared with other similar compounds such as:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
The uniqueness of This compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-16(2)11-20-13-21(26-25-20)22-12-19-15-27(14-18-8-5-4-7-17(18)3)23(29)24(19)9-6-10-28(22)24/h4-5,7-8,13,16,19,22H,6,9-12,14-15H2,1-3H3,(H,25,26)/t19-,22-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVHPJYEBXPSQT-APTRMMRNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC3CC(N4C3(C2=O)CCC4)C5=NNC(=C5)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2C[C@@H]3C[C@H](N4[C@@]3(C2=O)CCC4)C5=NNC(=C5)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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